N-Boc-2-chlorobenzyl-glycine

Description

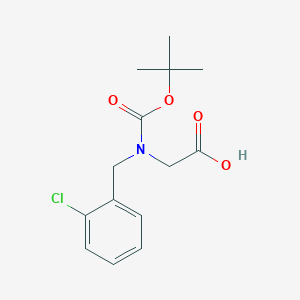

N-Boc-2-chlorobenzyl-glycine is a protected amino acid derivative widely used in peptide synthesis. The compound features two critical functional groups:

- tert-butoxycarbonyl (Boc): A common amine-protecting group that stabilizes the amino group during synthetic steps and is cleaved under acidic conditions (e.g., trifluoroacetic acid) .

- 2-chlorobenzyl moiety: An aromatic substituent attached to the glycine backbone, which introduces steric bulk and electron-withdrawing effects due to the chlorine atom. This influences reactivity, solubility, and interactions in peptide chains .

The molecular formula is inferred as C₁₄H₁₈ClNO₄, with a molecular weight of ~299.45 g/mol (calculated based on structural analogs in ). Its primary application lies in constructing peptides where controlled deprotection or modified steric/electronic environments are required.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGHXPHJYOPXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection via Di-tert-Butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. The reaction is typically conducted in a biphasic system of water and an organic solvent (e.g., dioxane or tetrahydrofuran) with a base such as sodium hydroxide or triethylamine. The Boc group selectively protects the primary amine of glycine, yielding N-Boc-glycine in high purity (>95%).

Key Reaction Conditions :

Alternative Protecting Groups

While Boc is predominant, other groups like carbobenzyloxy (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) are occasionally used. However, Boc’s stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) make it ideal for subsequent alkylation steps.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified using flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA).

Typical Purity Outcomes :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Flash Chromatography | 92–95 | 75–80 |

| Preparative HPLC | 98–99 | 60–65 |

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.38–7.26 (m, 4H, Ar-H), 5.21 (s, 1H, NH), 4.10 (s, 2H, CH₂), 1.43 (s, 9H, Boc-CH₃).

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

Process Overview :

-

Protection : Boc₂O (1.05 equiv) in a tubular reactor at 50°C, residence time 30 minutes.

-

Alkylation : 2-Chlorobenzyl bromide (1.1 equiv) in a packed-bed reactor with immobilized LDA.

Cost Analysis :

| Step | Cost Contributor | Contribution (%) |

|---|---|---|

| Boc Protection | Boc₂O | 45 |

| Alkylation | 2-Chlorobenzyl bromide | 30 |

| Purification | Solvents | 25 |

Comparative Analysis of Methodologies

The table below contrasts key preparation routes:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Alkylation | Short reaction time | Racemic product | 70–78 |

| EDCI Coupling | Stereoselective | Higher cost | 82–88 |

| Flow Chemistry | Scalable | Capital intensity | 80–85 |

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines, thiols.

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

Deprotection: Glycine derivatives.

Substitution: Various substituted benzyl glycine derivatives.

Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H16ClNO4

- Molecular Weight : 285.73 g/mol

- IUPAC Name : (2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

The presence of the Boc (tert-butoxycarbonyl) protecting group enhances the stability of the amino group, making N-Boc-2-chlorobenzyl-glycine a valuable intermediate in peptide synthesis and drug development.

Scientific Research Applications

This compound is utilized in various scientific fields, including:

- Peptide Synthesis :

- Prodrug Development :

- Antimicrobial and Anticancer Activity :

- Chemical Biology :

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .

Comparison with Similar Compounds

Research Findings and Data Gaps

Notable Studies

- N-(2-Chloroacetyl)glycine : Used to synthesize copolymers with applications in artificial skin and tissue engineering, demonstrating the utility of halogenated glycine derivatives in biomedicine .

- Orthogonal Protection Strategies : Compounds like N-Boc-N′-(2-chlorobenzyloxycarbonyl)-L-lysine () illustrate the use of multiple protecting groups (Boc and Cbz) in complex peptide architectures.

Unresolved Data

- Melting Points and Solubility : Exact data for this compound are unavailable in the provided evidence, necessitating experimental characterization.

- Ecological Impact: Limited information exists on the environmental toxicity of these compounds, a critical gap for industrial-scale applications.

Biological Activity

N-Boc-2-chlorobenzyl-glycine, a derivative of glycine, has garnered attention in biochemical research due to its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a chlorinated phenyl ring, which significantly influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the Boc group enhances the stability of the amino functionality during synthetic procedures, while the chlorinated phenyl moiety modifies hydrophobicity and potential interactions with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Interaction : The compound has been shown to interact with various proteases, influencing protein metabolism and cellular signaling pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical studies aimed at understanding enzyme-substrate interactions.

- Therapeutic Potential : Research indicates that this compound may have applications in drug development, particularly as a building block for synthesizing peptides with enhanced pharmacological profiles. Its structural modifications allow for improved interactions with biological targets, which can enhance potency and selectivity.

- Antiviral and Anticancer Applications : The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral agents and anticancer drugs. Its derivatives are being explored for their potential therapeutic effects against diseases such as cancer.

The mechanism of action for this compound primarily involves its role as a substrate or intermediate in biochemical reactions. The Boc protecting group stabilizes the molecule during synthesis, allowing selective reactions that lead to the formation of complex bioactive compounds. Upon deprotection, the free amine can participate in further reactions, contributing to diverse applications in medicinal chemistry.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific proteases by binding to their active sites. This binding prevents substrate access and subsequent catalysis, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated.

Case Study 2: Peptide Synthesis

In peptide synthesis, this compound has been utilized as a building block to create peptides with tailored functionalities. The controlled deprotection of the Boc group allows for precise assembly of peptide sequences, which are crucial in drug design.

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| This compound interacts with proteases | Potential therapeutic applications in enzyme regulation | |

| Acts as an intermediate for antiviral and anticancer drugs | Enhances drug development strategies | |

| Facilitates peptide synthesis through selective deprotection | Valuable for creating bioactive peptide libraries |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-Boc-2-chlorobenzyl-glycine in peptide coupling reactions?

- Methodological Answer : Optimize reaction parameters such as solvent polarity (e.g., DMF vs. THF), coupling reagent selection (e.g., HATU vs. DCC), and stoichiometric ratios of reactants. Monitor reaction progress via TLC or HPLC to assess Boc-deprotection risks under acidic conditions . Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is recommended, with characterization by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity.

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Confirm the absence of byproducts (e.g., de-Boc derivatives or chlorobenzyl side products) through LC-MS. Quantitative analysis via H NMR integration of diagnostic peaks (e.g., tert-butyl group at ~1.4 ppm) can corroborate purity claims .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Identify Boc (tert-butyl) and 2-chlorobenzyl moieties via distinct proton environments.

- FT-IR : Confirm carbonyl (C=O) stretching frequencies (~1700 cm) for Boc and glycine groups.

- HPLC-MS : Detect molecular ion peaks ([M+H]) and fragmentation patterns to differentiate from structurally similar analogs .

Advanced Research Questions

Q. How does the steric and electronic influence of the 2-chlorobenzyl group affect the stability of this compound under basic conditions?

- Methodological Answer : Conduct kinetic studies under varying pH (e.g., 7–12) to monitor Boc deprotection rates via H NMR. Compare with analogs lacking the chloro-substituent to isolate electronic effects. Computational modeling (DFT) of the transition state can rationalize steric hindrance from the ortho-chloro group .

Q. How can contradictory solubility data for this compound in polar aprotic solvents be resolved?

- Methodological Answer : Systematically test solubility in DMSO, DMF, and THF using gravimetric analysis. Account for crystallinity variations (via XRD) and solvent impurities (e.g., water content measured by Karl Fischer titration). If discrepancies persist, use molecular dynamics simulations to model solvent-solute interactions .

Q. What strategies mitigate racemization risks during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer : Employ low-temperature coupling (0–4°C) and minimize exposure to basic conditions. Use chiral HPLC to monitor enantiomeric excess (ee%) of peptide intermediates. Compare coupling efficiencies with other Boc-protected glycine derivatives to identify steric/electronic trade-offs .

Data Analysis and Experimental Design

Q. How should researchers address variability in coupling efficiencies of this compound across peptide sequences?

- Methodological Answer : Design a controlled study using model peptides with varying steric demands (e.g., alanine vs. phenylalanine adjacent residues). Quantify coupling yields via UV-Vis (Fmoc deprotection monitoring) or LC-MS. Apply statistical tools (ANOVA) to isolate sequence-dependent effects .

Q. What experimental controls are essential for assessing the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer : Include controls with unprotected glycine and Boc-protected analogs lacking the chloro-substituent. Monitor hydrolysis via H NMR (disappearance of tert-butyl signals) and adjust ionic strength to mimic physiological conditions. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.